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Compound of Interest

Compound Name:
Pomalidomide-C6-PEG3-Butyl

Iodide

CAS No.: 1835705-70-8

Cat. No.: B3248118

Get Quote

Executive Summary & Molecule Identity
Pomalidomide-C6-PEG3-Butyl Iodide (CAS: 1835705-70-8) is a heterobifunctional

PROTAC® linker-ligand intermediate.[1][2][3] It combines the Cereblon (CRBN) E3 ligase

ligand Pomalidomide with a hydrophobic alkyl-PEG linker terminating in a reactive alkyl iodide

handle.[1][4]

This molecule serves as a critical electrophilic building block. It is designed to react with

nucleophilic target protein ligands (containing amines, thiols, or hydroxyls) via SN2 substitution

to generate a complete PROTAC molecule.
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Property Specification

CAS Number 1835705-70-8

Molecular Formula C₂₉H₄₀IN₃O₈

Molecular Weight 685.55 g/mol

Functional Handle Alkyl Iodide (Electrophile)

E3 Ligand Pomalidomide (Cereblon Binder)

Linker Composition
C6-PEG3-Alkyl (Hybrid

Hydrophobic/Hydrophilic)

Predicted LogP ~2.5 - 3.5 (Estimated)

Appearance Yellow to off-white solid

Solubility Characteristics
The solubility of Pomalidomide-C6-PEG3-Butyl Iodide is governed by the competing

polarities of the phthalimide core (polar but rigid), the PEG chain (hydrophilic), and the alkyl

iodide tail (hydrophobic).[1]

Primary Solvent Systems
The compound exhibits high solubility in polar aprotic solvents, which are required for stock

solution preparation and bioconjugation reactions.

DMSO (Dimethyl Sulfoxide):Recommended. Solubility

50 mg/mL.[5]

Usage: Ideal for stock solutions (10–100 mM) and biological assays.

DMF (Dimethylformamide): High solubility.

Usage: Preferred for chemical synthesis (SN2 reactions) due to lower viscosity and ease

of removal compared to DMSO.
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DCM (Dichloromethane) / Chloroform: Moderate to High solubility.

Usage: Useful for chromatographic purification and transfer.

Aqueous & Protic Solubility[1]
Water/PBS:Insoluble / Poor. (< 0.1 mg/mL).

Mechanism:[1] The lipophilic alkyl iodide tail and the aromatic pomalidomide core

dominate the solvation energetics, preventing dissolution in pure aqueous media despite

the PEG segment.[1]

Ethanol/Methanol: Low to Moderate solubility.

Risk: Protic solvents can occasionally act as nucleophiles under high heat/basic

conditions, potentially displacing the iodide (solvolysis), though this is slow without a

catalyst.

Solubility Decision Matrix (Graphviz)
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Figure 1: Solubility profile and solvent selection strategy.

Stability & Handling Protocols
The Alkyl Iodide moiety is the most sensitive component of this molecule.[1] It is a good leaving

group, making it susceptible to degradation if mishandled.

Critical Stability Factors
Light Sensitivity: Iodides are photosensitive. Exposure to light can cause homolytic cleavage

of the C-I bond, releasing free iodine (turning the solid brown/purple) and generating radical

species.[1][6]

Protocol: Store in amber vials wrapped in foil. Minimize exposure to ambient light during

weighing.
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Hydrolysis Risk: While alkyl iodides are relatively stable to water at neutral pH, basic

conditions will accelerate hydrolysis to the alcohol.

Protocol: Keep stock solutions anhydrous. Avoid basic aqueous buffers (pH > 8.0) for

prolonged periods.[7]

Thermal Instability: High temperatures can accelerate elimination reactions (forming

alkenes).

Protocol: Store solid at -20°C. Thaw stocks on ice.

Preparation of Stock Solutions
Objective: Prepare a 10 mM stock solution for biological assays or synthesis.

Calculate: For 1 mg of compound (MW 685.55), required volume =

of solvent.

Solvent Choice: Use Anhydrous DMSO (Grade

99.9%). Moisture in DMSO can degrade the iodide over time.

Dissolution:

Add DMSO to the vial.

Vortex gently for 30 seconds.

Note: If particulates persist, sonicate in a water bath (ambient temp) for < 2 minutes. Do

not heat above 37°C.

Storage: Aliquot into single-use amber tubes. Store at -80°C (6 months) or -20°C (1 month).

Avoid repeated freeze-thaw cycles.[1]

Experimental Application: PROTAC Synthesis
This molecule is used to conjugate a Target Protein Ligand (with a nucleophile) to the

Pomalidomide anchor.
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Reaction Workflow
Mechanism: SN2 Nucleophilic Substitution. Reagents:

Electrophile: Pomalidomide-C6-PEG3-Butyl Iodide (1.0 eq).[1]

Nucleophile: Target Ligand-NH₂ / -SH / -OH (1.0 - 1.2 eq).[1]

Base: K₂CO₃ or DIPEA (2.0 - 3.0 eq) to scavenge HI.

Solvent: DMF or DMSO.

Synthesis Diagram (Graphviz)
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Figure 2: Standard conjugation workflow using the alkyl iodide handle.

Troubleshooting Low Yields
Issue: Incomplete conversion.

Cause: Alkyl iodides are less reactive than acid chlorides but more reactive than bromides.

Steric hindrance at the nucleophile can slow the reaction.

Solution: Add KI (Potassium Iodide) as a catalyst (Finkelstein condition logic) or switch to

Cs₂CO₃ (Cesium Carbonate) for better solubility in DMF.

Issue: Degradation/Elimination.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3248118/docs?utm_src=pdf-body#technical-guide-solubility-handling-of-pomalidomide-c6-peg3-butyl-iodide-1
https://www.bocsci.com/resources/pomalidomide-definition-structure-mechanism-of-action-and-application.html
https://www.bocsci.com/resources/pomalidomide-definition-structure-mechanism-of-action-and-application.html
https://www.benchchem.com/product/b3248118/docs?utm_src=pdf-body-img#technical-guide-solubility-handling-of-pomalidomide-c6-peg3-butyl-iodide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248118?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cause: Base is too strong or temperature too high, causing elimination of HI to form an

alkene.

Solution: Use a milder base (e.g., NaHCO₃) or lower temperature (RT instead of 60°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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